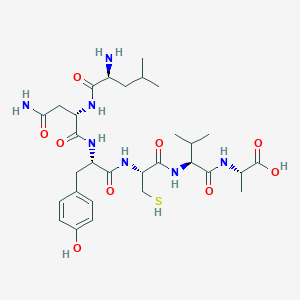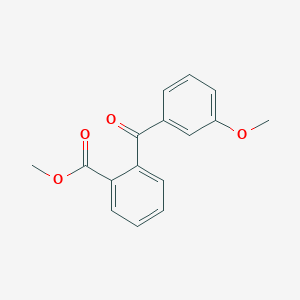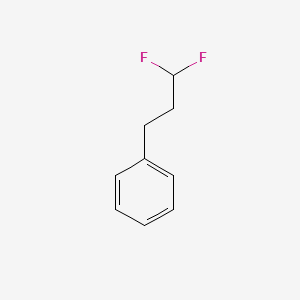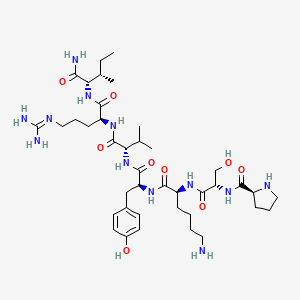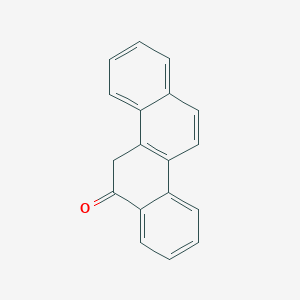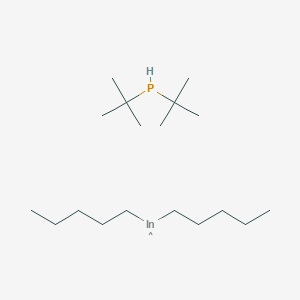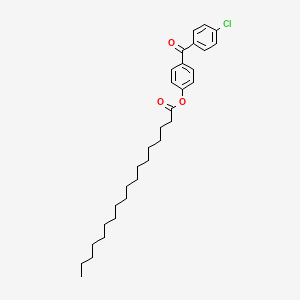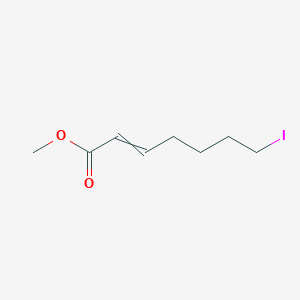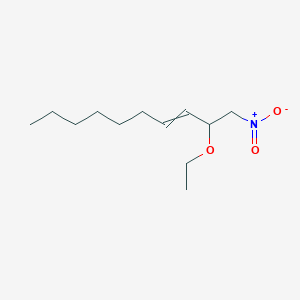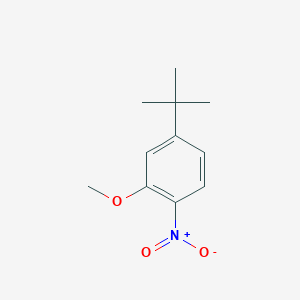
4-tert-Butyl-2-methoxy-1-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-Butyl-2-methoxy-1-nitrobenzene: is an organic compound with the molecular formula C11H15NO3 . It is a derivative of benzene, where the benzene ring is substituted with a tert-butyl group, a methoxy group, and a nitro group. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-Butyl-2-methoxy-1-nitrobenzene typically involves the nitration of 4-tert-butyl-2-methoxybenzene. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-nitration. The product is then purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction is conducted in a continuous flow reactor to ensure consistent product quality and yield. The use of automated systems helps in maintaining precise control over reaction conditions, such as temperature and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions: 4-tert-Butyl-2-methoxy-1-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The tert-butyl group can be oxidized to a carboxylic acid group under strong oxidative conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines.
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Major Products Formed:
Reduction: 4-tert-Butyl-2-methoxy-1-aminobenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Oxidation: 4-tert-Butyl-2-methoxy-1-carboxybenzene.
Scientific Research Applications
4-tert-Butyl-2-methoxy-1-nitrobenzene is used in several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and kinetics.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: It is explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-tert-Butyl-2-methoxy-1-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and tert-butyl groups influence the compound’s solubility and reactivity, affecting its overall activity.
Comparison with Similar Compounds
4-tert-Butyl-2-methoxybenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-tert-Butyl-1-nitrobenzene: Lacks the methoxy group, affecting its solubility and reactivity.
4-tert-Butyl-2-methoxytoluene: Contains a methyl group instead of a nitro group, leading to different chemical properties.
Uniqueness: 4-tert-Butyl-2-methoxy-1-nitrobenzene is unique due to the presence of all three substituents (tert-butyl, methoxy, and nitro groups) on the benzene ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific research and industrial applications.
Properties
CAS No. |
142596-52-9 |
|---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
4-tert-butyl-2-methoxy-1-nitrobenzene |
InChI |
InChI=1S/C11H15NO3/c1-11(2,3)8-5-6-9(12(13)14)10(7-8)15-4/h5-7H,1-4H3 |
InChI Key |
BLOORJAVYLDGDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


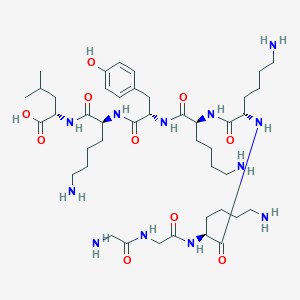
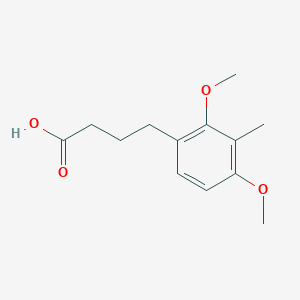
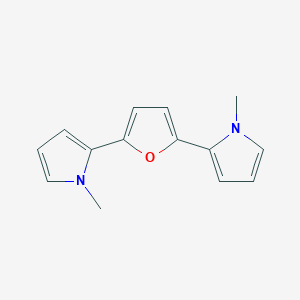
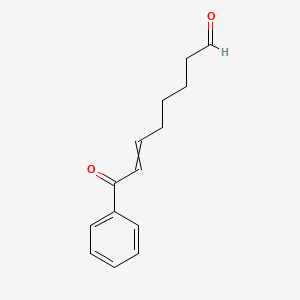
![Silane, [4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]trimethyl-](/img/structure/B12557501.png)
